{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide
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Overview
Description
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and cyanamide under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the 4-amino-5-(4-chlorobenzyl)pyrimidine intermediate with cyanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions can be conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Industry: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential as protein kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are investigated for their anticancer properties.
Uniqueness
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
143946-61-6 |
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Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
[4-amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10ClN5/c13-10-3-1-8(2-4-10)5-9-6-16-12(17-7-14)18-11(9)15/h1-4,6H,5H2,(H3,15,16,17,18) |
InChI Key |
PTBZSYHILIMXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)NC#N)Cl |
Origin of Product |
United States |
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